Differential Bioactivation: N-OH-GAF (N-OAc-GAF Precursor) Bypasses and Inhibits N,O-Acyltransferase
The ultimate bioactivation of N-OH-GAF, the immediate precursor of the target compound N-OAc-GAF, does not proceed via the canonical cytosolic N,O-acyltransferase pathway used by the standard comparator N-hydroxy-N-acetyl-2-aminofluorene (N-OH-AAF). In vitro studies show that covalent binding of N-OH-GAF to DNA is minimal through cytosolic N,O-acyltransferase [1]. Instead, its activation requires the presence of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), implicating sulfotransferase enzymes [1]. Furthermore, N-OH-GAF is a potent suicide inhibitor of N,O-acyltransferase, a property not shared by its acetyl counterpart [1].
| Evidence Dimension | Covalent DNA binding via cytosolic N,O-acyltransferase |
|---|---|
| Target Compound Data | Minimal DNA binding |
| Comparator Or Baseline | N-hydroxy-N-acetyl-2-aminofluorene (N-OH-AAF): Extensively bound to DNA |
| Quantified Difference | Qualitative divergence in activation pathway (minimal vs. extensive) |
| Conditions | In vitro incubation with rat liver cytosol and exogenous DNA [1] |
Why This Matters
This demonstrates a unique bioactivation route, making N-OAc-GAF an essential probe for studying sulfotransferase-mediated carcinogenesis independent of N,O-acyltransferase activity.
- [1] Corbett MD, Lim LO, Corbett BR, Johnston JJ, Wiebkin P. Covalent binding of N-hydroxy-N-acetyl-2-aminofluorene and N-hydroxy-N-glycolyl-2-aminofluorene to rat hepatocyte DNA: in vitro and cell-suspension studies. Chem Res Toxicol. 1988 Jan-Feb;1(1):41-6. doi: 10.1021/tx00001a008. PMID: 2979710. View Source
